N-(2,4-dichlorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide N-(2,4-dichlorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15164614
InChI: InChI=1S/C18H13Cl2N5O2/c19-11-6-7-13(12(20)8-11)21-15(26)9-14-17(27)23-18-22-16(24-25(14)18)10-4-2-1-3-5-10/h1-8,14H,9H2,(H,21,26)(H,22,23,24,27)
SMILES:
Molecular Formula: C18H13Cl2N5O2
Molecular Weight: 402.2 g/mol

N-(2,4-dichlorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

CAS No.:

Cat. No.: VC15164614

Molecular Formula: C18H13Cl2N5O2

Molecular Weight: 402.2 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dichlorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide -

Specification

Molecular Formula C18H13Cl2N5O2
Molecular Weight 402.2 g/mol
IUPAC Name N-(2,4-dichlorophenyl)-2-(5-oxo-2-phenyl-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Standard InChI InChI=1S/C18H13Cl2N5O2/c19-11-6-7-13(12(20)8-11)21-15(26)9-14-17(27)23-18-22-16(24-25(14)18)10-4-2-1-3-5-10/h1-8,14H,9H2,(H,21,26)(H,22,23,24,27)
Standard InChI Key PHGTWDUXLZVLFT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=C(C=C(C=C4)Cl)Cl

Introduction

N-(2,4-dichlorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b] triazol-6-yl)acetamide is a complex organic compound featuring a dichlorophenyl group attached to an acetamide moiety, which is linked to a 5-oxo-4H-imidazo[1,2-b] triazole derivative. This compound belongs to the class of imidazoles and triazoles, known for their diverse biological activities and potential applications in medicinal chemistry.

Synthesis

The synthesis of compounds with similar structures typically involves multi-step reactions using various reagents and conditions. For instance, controlling reaction conditions such as temperature, solvent choice (often dimethyl sulfoxide or ethanol), and the use of bases like potassium carbonate are crucial for achieving the desired molecular structure.

Potential Applications

Compounds with similar structures have shown significant antibacterial and antifungal activities, suggesting potential applications in medicinal chemistry. Additionally, their complex structures allow for modifications to enhance biological activity or alter pharmacological profiles.

Analytical Techniques

Common analytical techniques used to confirm the identity and purity of such compounds include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator